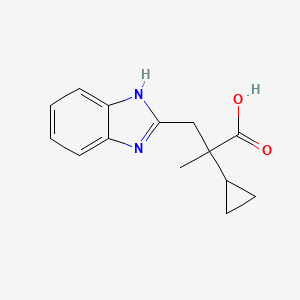
3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities. This particular compound has a unique structure that combines a benzimidazole ring with a cyclopropyl and a methyl group, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with cyclopropylmethyl ketone in the presence of a strong acid like hydrochloric acid, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
化学反応の分析
Types of Reactions
3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .
科学的研究の応用
3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cyclin-dependent kinases (Cdks).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit cyclin-dependent kinases (Cdks), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound prevents their normal function, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic.
Mebendazole: Another benzimidazole with similar antiparasitic properties.
Omeprazole: A benzimidazole used as a proton pump inhibitor for treating acid reflux.
Uniqueness
What sets 3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid apart from these compounds is its unique structure, which combines a cyclopropyl and a methyl group with the benzimidazole ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid |
InChI |
InChI=1S/C14H16N2O2/c1-14(13(17)18,9-6-7-9)8-12-15-10-4-2-3-5-11(10)16-12/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
InChIキー |
ZNQVCTBFPDXIKI-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=NC2=CC=CC=C2N1)(C3CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



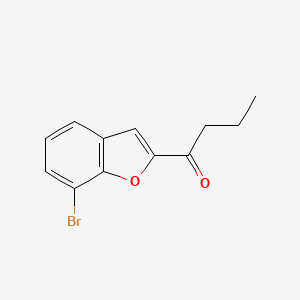
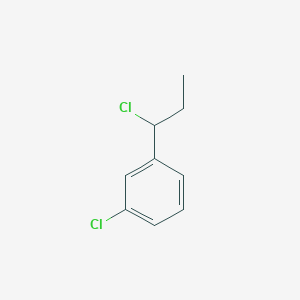
![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)

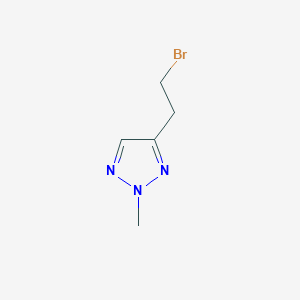

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)

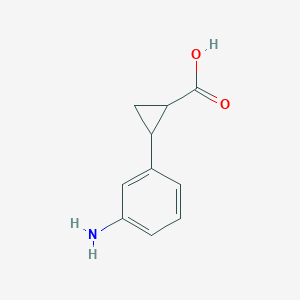
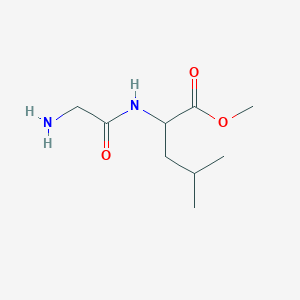

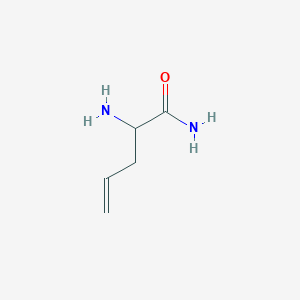
![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
